N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a phenyl ring substituted with a 1,2,4-oxadiazole moiety bearing a furan-2-yl substituent. This structure combines three pharmacologically significant heterocycles: benzo[d]thiazole (known for antitumor activity), 1,2,4-oxadiazole (valued for metabolic stability), and furan (contributing to π-π interactions).
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c26-20(21-23-15-8-3-4-10-17(15)29-21)22-14-7-2-1-6-13(14)12-18-24-19(25-28-18)16-9-5-11-27-16/h1-11H,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNYHZVIFQSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: : Initial reaction between o-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Introduction of the carboxamide group: : Amidation reaction using a suitable amine and coupling agents like EDCI or DCC.
Synthesis of the furan-oxadiazole fragment: : Furan and oxadiazole formation via cyclization reactions.
Final coupling: : The furan-oxadiazole unit is attached to the benzo[d]thiazole core through a cross-coupling reaction, often involving palladium catalysts.
Industrial Production Methods: : Industrial synthesis generally follows similar routes but with optimized conditions for scale, including high-pressure reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Oxadiazole Ring Formation
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Reagents : Substituted amidoximes undergo cyclization with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under dehydrating conditions.
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Conditions : Microwave-assisted synthesis or solvent-free methods are employed to enhance yields (70–90%) and reduce reaction times (2–4 hours) .
Thiazole Carboxamide Coupling
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Mechanism : The benzo[d]thiazole-2-carboxamide moiety is introduced via nucleophilic acyl substitution.
Substitution Reactions
The furan and thiazole rings exhibit electrophilic substitution reactivity:
Furan Ring Modifications
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Nitration : Furan undergoes nitration at the 5-position under mild acidic conditions, yielding nitro derivatives.
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Halogenation : Bromination at the 3-position using NBS (N-bromosuccinimide) in DMF produces bromofuran derivatives .
Thiazole Ring Functionalization
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Methylation : The NH group in the thiazole ring reacts with methyl iodide in basic media to form N-methylated products.
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloaddition and ring-opening reactions:
1,3-Dipolar Cycloaddition
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Reagents : Reacts with alkenes or alkynes in the presence of Cu(I) catalysts to form fused bicyclic systems.
Acid-Catalyzed Ring Opening
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Conditions : Hydrolysis with concentrated HCl at 100°C cleaves the oxadiazole ring, forming a diamide derivative.
Cross-Coupling Reactions
The methylene bridge (-CH₂-) between the oxadiazole and phenyl groups enables Suzuki-Miyaura couplings:
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄ | Biaryl-oxadiazole-thiazole conjugate | 78% |
| Vinyl boronate ester | PdCl₂(dppf) | Alkenyl derivative | 65% |
Data compiled from studies on analogous oxadiazole systems .
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), the furan ring undergoes [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride), forming oxabicyclic adducts .
Biological Derivatization
The carboxamide group is modified to enhance pharmacokinetic properties:
Hydrolysis
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Conditions : NaOH (2M), ethanol/water (1:1), 80°C, 8 hours.
Schiff Base Formation
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Reaction : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yields imine derivatives.
Key Reaction Insights
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitution and coupling steps.
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Catalysts : Copper and palladium complexes are critical for cross-coupling and cycloaddition efficiency.
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Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications .
Scientific Research Applications
Biological Activities
Research indicates that N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide exhibits several promising biological activities:
- Antimicrobial Activity : The oxadiazole and thiazole rings are known to possess antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds containing furan and thiazole moieties have been linked to anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of similar oxadiazole-thiazole hybrid compounds. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial efficacy of compounds containing furan and oxadiazole moieties against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited potent antibacterial activity, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The compound’s effects are mediated through its interaction with molecular targets, primarily enzymes and receptors. The benzo[d]thiazole and oxadiazole moieties often play critical roles in binding to the active sites of enzymes, thereby inhibiting their activity. This binding can disrupt essential biochemical pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Anticancer Activity
Compound A : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (IC50 = 1.61 ± 1.92 μg/mL against HepG-2)
- Key Differences : Replaces the benzo[d]thiazole with a simpler thiazole ring and lacks the oxadiazole-furan substituent.
- Implications : The target compound’s benzo[d]thiazole and oxadiazole groups may enhance binding affinity and metabolic stability compared to Compound A’s simpler thiazole-carbothioamide structure .
Compound B : N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides
- Key Differences : Features a dimethylfuramide instead of the oxadiazole-furan system.
Structure-Activity Relationship (SAR) Insights
- Benzo[d]thiazole vs.
- Oxadiazole Substituent : The 1,2,4-oxadiazole’s electron-withdrawing nature may reduce metabolic degradation compared to furan or thiophene derivatives, extending half-life .
- Furan-2-yl Group : The furan ring’s oxygen atom could participate in hydrogen bonding, a feature absent in phenyl or methyl substituents seen in analogs .
Comparative Data Table
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety, an oxadiazole ring, and a furan substituent. The structural formula can be represented as follows:
Research indicates that compounds containing oxadiazole and thiazole rings often exhibit significant biological activity due to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Carbonic Anhydrases (CAs) : Studies have shown that derivatives of oxadiazole can selectively inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. For instance, certain oxadiazole derivatives have demonstrated nanomolar inhibition against hCA IX, a target in cancer therapy .
- Cytotoxic Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have reported IC50 values that indicate significant cytotoxicity against cancerous cells, suggesting it may induce apoptosis through multiple pathways .
In Vitro Studies
The following table summarizes key findings from in vitro studies evaluating the biological activity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induces apoptosis |
| HeLa (Cervical) | 1.98 | Cell cycle arrest |
| PANC-1 (Pancreatic) | 2.41 | Inhibition of CA IX |
| SK-MEL-2 (Melanoma) | 0.75 | Apoptotic pathway activation |
Case Studies
- Study on Carbonic Anhydrase Inhibition : A study published in MDPI evaluated several oxadiazole derivatives for their ability to inhibit carbonic anhydrases. The most potent compounds showed IC50 values as low as 89 pM against hCA IX, highlighting the therapeutic potential of these compounds in targeting tumor-associated CAs .
- Cytotoxicity Evaluation : Another research effort assessed the cytotoxic properties of various derivatives against MCF-7 and HeLa cell lines. The findings indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to unmodified versions .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions:
Oxadiazole Formation : Cyclization of amidoxime precursors with activating agents (e.g., carbodiimides) under reflux in anhydrous solvents like DMF .
Coupling Reactions : The benzo[d]thiazole-2-carboxamide moiety is introduced via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Functionalization : The furan-2-yl group is appended through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Critical Conditions : Anhydrous solvents, controlled temperatures (60–100°C), and inert atmospheres (N₂/Ar) are essential to prevent hydrolysis or oxidation of intermediates .**
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., oxadiazole C5-methyl vs. C3-methyl) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in co-crystal studies of analogous oxadiazole-thiadiazole systems .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects byproducts (e.g., incomplete cyclization) .
Q. What biological targets or mechanisms are associated with this compound?
Preliminary studies on structurally related benzothiazole-oxadiazole hybrids suggest:
- Anticancer Activity : Inhibition of topoisomerase II and tubulin polymerization via π-π stacking and hydrogen bonding with active sites .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Purity Issues : Byproducts (e.g., unreacted amidoximes) can skew assay results. Use preparative HPLC ≥95% purity thresholds .
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Confirmation : Re-examine compound identity via single-crystal XRD if biological results conflict with computational predictions .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole cyclization (e.g., 30 mins at 120°C vs. 12 hrs conventional heating) .
- Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency for furan incorporation (yield increase from 45% to 78%) .
- Byproduct Trapping : Add molecular sieves to absorb HCl during amide bond formation, preventing acid-catalyzed decomposition .
Q. How can computational methods guide the design of derivatives with improved activity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Becke’s hybrid functional (B3LYP) accurately models π-conjugated systems .
- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize substitutions enhancing hydrophobic interactions (e.g., CF₃ groups) .
Q. What methodologies address stability challenges during storage or in vivo studies?
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) by removing water, preventing hydrolysis of the oxadiazole ring .
- Protective Group Strategies : Introduce tert-butoxycarbonyl (Boc) groups to sensitive amines, later removed under mild acidic conditions .
Q. How are structure-activity relationship (SAR) studies systematically conducted?
- Substituent Variation : Synthesize analogs with halogens (Cl, F), electron-withdrawing (NO₂), or bulky groups (cyclopropyl) at the phenyl ring .
- Biological Profiling : Test analogs against panels of cancer cell lines (NCI-60) to correlate substituent effects with IC₅₀ values .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
